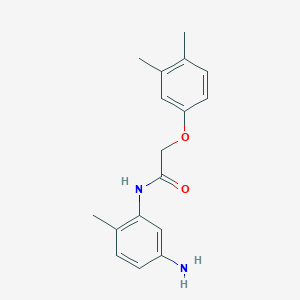
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide: is an organic compound characterized by its unique structure, which includes an amino group, a methylphenyl group, and a dimethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 3,4-dimethylphenol.
Formation of Intermediate: The 5-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-amino-2-methylphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 3,4-dimethylphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide: Similar structure but lacks the dimethyl groups on the phenoxy ring.
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but has a single methyl group on the phenoxy ring.
Uniqueness
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of both the amino and dimethylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H18N2O2
- Molecular Weight : 258.31 g/mol
The presence of an amino group and a phenoxy moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through:
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering their conformation and influencing downstream signaling pathways.
Antimicrobial Activity
Research indicates that acetamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that certain acetamide analogues showed moderate activity against gram-positive organisms, suggesting a potential role in developing antimicrobial agents .
Neuroprotective Effects
In vitro studies have demonstrated that compounds similar to this compound possess neuroprotective properties. For instance, related compounds were shown to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative disease therapies .
Structure-Activity Relationship (SAR)
The SAR analysis of acetamide derivatives reveals that modifications in the phenyl rings significantly influence biological activity. Key observations include:
- Substitution Patterns : Meta-substitutions with electron-withdrawing groups enhance potency compared to para-substitutions.
- Lipophilicity : Bulky lipophilic groups improve solubility and bioavailability, which are crucial for therapeutic efficacy .
Case Study 1: Neuroprotection
A study focused on the neuroprotective effects of acetamide derivatives found that specific substitutions on the phenyl ring improved protective effects against sodium nitroprusside-induced damage in PC12 cells. The compound exhibited less cytotoxicity compared to standard neuroprotective agents like edaravone .
Case Study 2: Antibacterial Activity
Another investigation evaluated the antibacterial properties of various acetamides, including this compound. Results indicated that certain derivatives were effective against both gram-positive and gram-negative bacteria, highlighting their potential as broad-spectrum antibiotics .
特性
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-7-15(8-13(11)3)21-10-17(20)19-16-9-14(18)6-4-12(16)2/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZUMJILGPBUEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













